Cas no 2227709-27-3 (methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate)

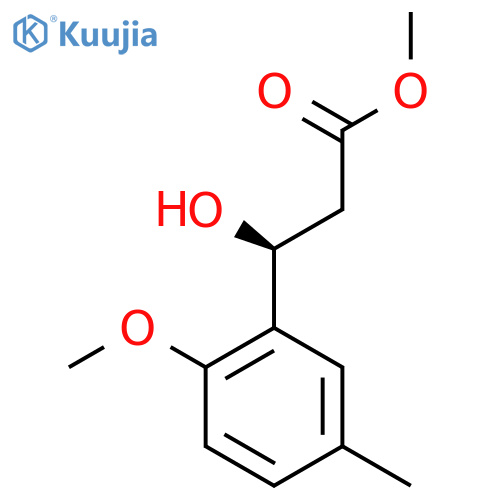

2227709-27-3 structure

商品名:methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate

- 2227709-27-3

- EN300-1806665

-

- インチ: 1S/C12H16O4/c1-8-4-5-11(15-2)9(6-8)10(13)7-12(14)16-3/h4-6,10,13H,7H2,1-3H3/t10-/m0/s1

- InChIKey: YTNCIEVXCCCWDJ-JTQLQIEISA-N

- ほほえんだ: O[C@@H](CC(=O)OC)C1C=C(C)C=CC=1OC

計算された属性

- せいみつぶんしりょう: 224.10485899g/mol

- どういたいしつりょう: 224.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.8Ų

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1806665-1.0g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 1g |

$1658.0 | 2023-06-02 | ||

| Enamine | EN300-1806665-10.0g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 10g |

$7128.0 | 2023-06-02 | ||

| Enamine | EN300-1806665-0.1g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1806665-0.05g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1806665-2.5g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1806665-5.0g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 5g |

$4806.0 | 2023-06-02 | ||

| Enamine | EN300-1806665-5g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 5g |

$4806.0 | 2023-09-19 | ||

| Enamine | EN300-1806665-10g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 10g |

$7128.0 | 2023-09-19 | ||

| Enamine | EN300-1806665-1g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 1g |

$1658.0 | 2023-09-19 | ||

| Enamine | EN300-1806665-0.5g |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate |

2227709-27-3 | 0.5g |

$1591.0 | 2023-09-19 |

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate 関連文献

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2227709-27-3 (methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 152840-81-8(Valine-1-13C (9CI))

- 13769-43-2(potassium metavanadate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量